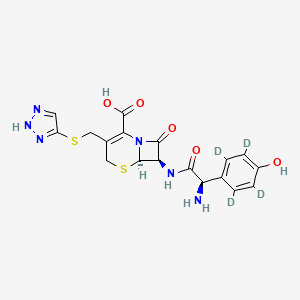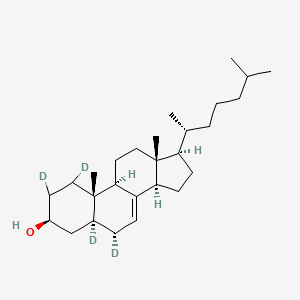
(S)-Lathosterol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lathosterol-d4 is a deuterated derivative of (S)-Lathosterol, a naturally occurring sterol found in various biological systems. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable compound for research purposes, particularly in the fields of biochemistry and pharmacology. The presence of deuterium enhances the stability and allows for more precise tracking in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lathosterol-d4 typically involves the incorporation of deuterium atoms into the (S)-Lathosterol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Lathosterol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to oxysterols using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of double bonds using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Formation of saturated sterols.
Substitution: Formation of various functionalized sterol derivatives.
Scientific Research Applications
(S)-Lathosterol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of sterols.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of sterols.
Medicine: Investigated for its potential role in cholesterol metabolism and related disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting cholesterol-related conditions.
Mechanism of Action
The mechanism of action of (S)-Lathosterol-d4 involves its incorporation into biological membranes and its role as a precursor in the biosynthesis of cholesterol and other sterols. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The molecular targets include enzymes involved in sterol biosynthesis, such as HMG-CoA reductase and squalene epoxidase. The pathways involved include the mevalonate pathway and the Bloch pathway.
Comparison with Similar Compounds
Similar Compounds
(S)-Lathosterol: The non-deuterated form of (S)-Lathosterol-d4.
Cholesterol: A key sterol in biological membranes and a precursor to steroid hormones.
Desmosterol: An intermediate in cholesterol biosynthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of sterol pathways are required.
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
(3S,5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21-,23+,24-,25-,26-,27+/m0 |
InChI Key |
IZVFFXVYBHFIHY-TUUILBKQSA-N |
Isomeric SMILES |
[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


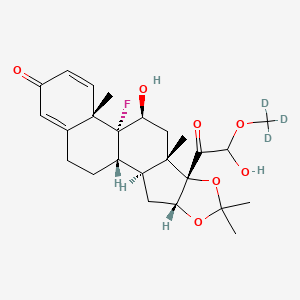

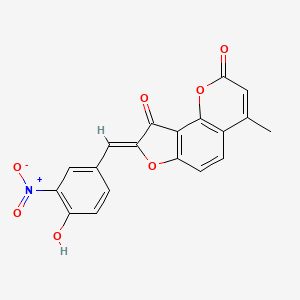
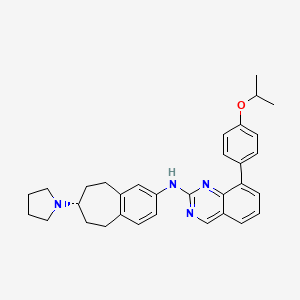
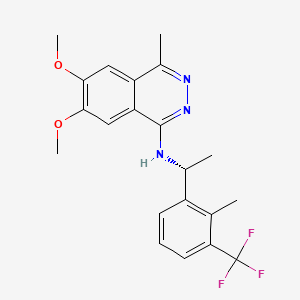
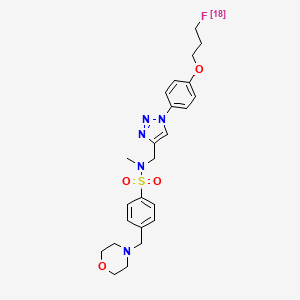


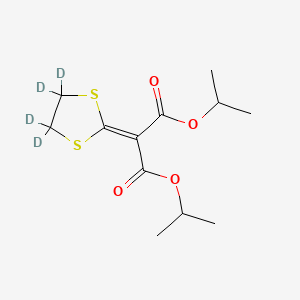
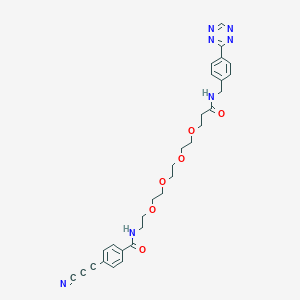

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
